molecular formula C18H18N4O2 B3000137 N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide CAS No. 915887-74-0

N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No. B3000137
CAS RN: 915887-74-0
M. Wt: 322.368
InChI Key: JXMMFXWDGFWJLI-UHFFFAOYSA-N
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Description

The compound "N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential as therapeutic agents, including as inhibitors of enzymes like stearoyl-CoA desaturase-1 (SCD-1) , gastrokinetic agents , and antimicrobial substances . These compounds often feature a benzamide moiety linked to various heterocyclic rings, such as triazoles, which can significantly influence their chemical and biological properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of an amide bond between a benzoyl group and an amine. For instance, the synthesis of related compounds has been reported through the reaction of acetyl chloride with amines or by the cyclization of acrylamides with hydrazine hydrate . The synthesis of triazole derivatives can be achieved by reacting carbohydrazides with acyl compounds in the presence of acid catalysts . These methods highlight the versatility of synthetic approaches that can be applied to the synthesis of "N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide".

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information on the crystal system, lattice constants, and molecular geometry. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined through DFT calculations, which are essential for understanding the chemical reactivity of the molecule .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes and the synthesis of Mannich base derivatives using primary amines . These reactions can lead to the formation of new compounds with potentially different biological activities. The reactivity of these compounds can be further explored by studying their molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, intramolecular hydrogen bonding can affect the compound's stability and solubility . The presence of substituents on the benzamide ring can also impact the compound's physical properties, as seen in the formation of different regioisomers during cycloaddition reactions . Additionally, the antimicrobial activities of these compounds can be assessed through bioassays against various microorganisms .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole derivatives, such as those related to N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial properties, demonstrating that some compounds possessed good or moderate activities against various microorganisms (Bektaş et al., 2010).

Antiviral and Anti-influenza Activities

Research into benzamide-based derivatives, akin to N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, has led to the discovery of compounds with significant anti-influenza A virus activities. Hebishy et al. (2020) reported on benzamide-based 5-aminopyrazoles showing remarkable activity against bird flu influenza H5N1, highlighting the potential of these compounds in antiviral research (Hebishy et al., 2020).

Anticancer Evaluation

The synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been explored for their anticancer activities. Ravinaik et al. (2021) developed derivatives that showed moderate to excellent anticancer activity against various cancer cell lines, illustrating the therapeutic potential of such compounds in cancer treatment (Ravinaik et al., 2021).

Antiplasmodial Activities

Derivatives of benzamide, such as those related to N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, have also been investigated for their antiplasmodial activities. Hermann et al. (2021) reported on the preparation and testing of new derivatives against Plasmodium falciparum strains, revealing promising activity and shedding light on new treatments for malaria (Hermann et al., 2021).

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-3-24-17-10-6-15(7-11-17)20-18(23)14-4-8-16(9-5-14)22-13(2)12-19-21-22/h4-12H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMMFXWDGFWJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

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